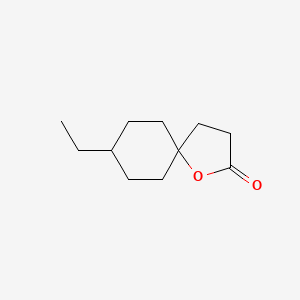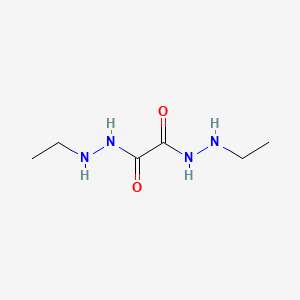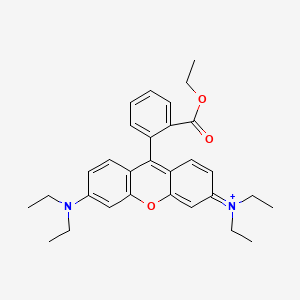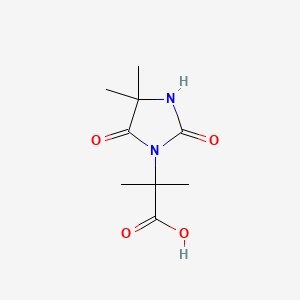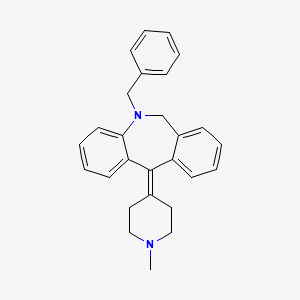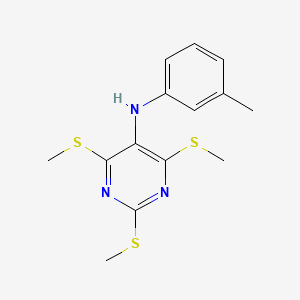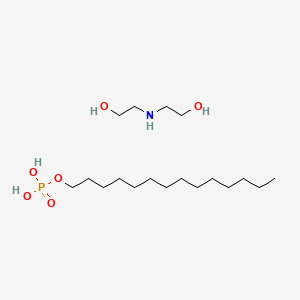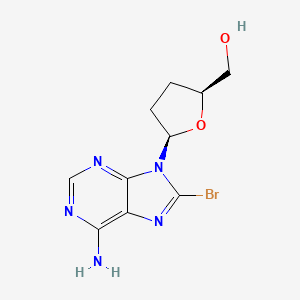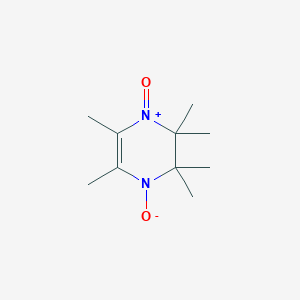![molecular formula C12H13N3O B12801792 1,3-dimethyl-4,5-dihydropyrazolo[3,4-b][1,4]benzoxazepine CAS No. 22086-97-1](/img/structure/B12801792.png)
1,3-dimethyl-4,5-dihydropyrazolo[3,4-b][1,4]benzoxazepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-dimethyl-4,5-dihydropyrazolo[3,4-b][1,4]benzoxazepine is a heterocyclic compound that belongs to the class of pyrazolobenzoxazepines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-4,5-dihydropyrazolo[3,4-b][1,4]benzoxazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,3-dimethyl-1H-pyrazole-5-amine with a suitable benzoxazepine precursor. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and under an inert atmosphere to prevent oxidation. The reaction mixture is heated to a specific temperature, often around 100-150°C, for several hours to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-throughput screening and automated synthesis platforms can also enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
1,3-dimethyl-4,5-dihydropyrazolo[3,4-b][1,4]benzoxazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to introduce different substituents on the pyrazole or benzoxazepine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
科学的研究の応用
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Research has indicated its potential use as a therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 1,3-dimethyl-4,5-dihydropyrazolo[3,4-b][1,4]benzoxazepine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival. Additionally, it can interact with DNA and RNA, leading to the disruption of nucleic acid synthesis and function.
類似化合物との比較
1,3-dimethyl-4,5-dihydropyrazolo[3,4-b][1,4]benzoxazepine can be compared with other similar compounds, such as:
1,3-dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole: This compound has a similar pyrazole ring but differs in the fusion with the benzoxazepine ring.
1,3-dimethyl-1,4-dihydropyrazolo[4,3-c]thiazole: This compound contains a thiazole ring instead of a benzoxazepine ring.
1-ethyl-3,6-dimethyl-8-phenyl-4,6-dihydropyrazolo[4,3-e][1,4]diazepin-5-one: This compound has a diazepinone ring fused with the pyrazole ring.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct biological and chemical properties compared to its analogs.
特性
CAS番号 |
22086-97-1 |
|---|---|
分子式 |
C12H13N3O |
分子量 |
215.25 g/mol |
IUPAC名 |
1,3-dimethyl-4,5-dihydropyrazolo[3,4-b][1,4]benzoxazepine |
InChI |
InChI=1S/C12H13N3O/c1-8-11-12(15(2)14-8)16-10-6-4-3-5-9(10)7-13-11/h3-6,13H,7H2,1-2H3 |
InChIキー |
DBDCZVJYMNTHLP-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C2=C1NCC3=CC=CC=C3O2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




